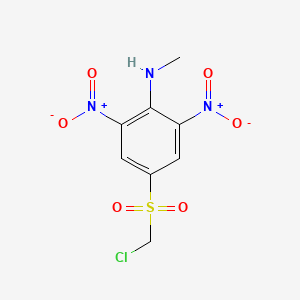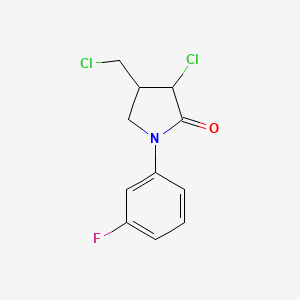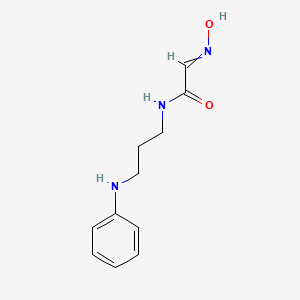
N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an anilinopropyl group and a hydroxyiminoacetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide typically involves the reaction of aniline with 3-chloropropylamine to form N-(3-anilinopropyl)amine. This intermediate is then reacted with 2-(hydroxyimino)acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The anilinopropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
科学的研究の応用
N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the anilinopropyl group may interact with cellular receptors, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
Similar compounds include:
- N-(3-Anilinopropyl)-9H-carbazole
- N-(3-Anilinopropyl)-2-(hydroxyimino)propionamide
Uniqueness
N-(3-Anilinopropyl)-2-(hydroxyimino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61444-90-4 |
|---|---|
分子式 |
C11H15N3O2 |
分子量 |
221.26 g/mol |
IUPAC名 |
N-(3-anilinopropyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C11H15N3O2/c15-11(9-14-16)13-8-4-7-12-10-5-2-1-3-6-10/h1-3,5-6,9,12,16H,4,7-8H2,(H,13,15) |
InChIキー |
SZGRJVHGJRUKND-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCCCNC(=O)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



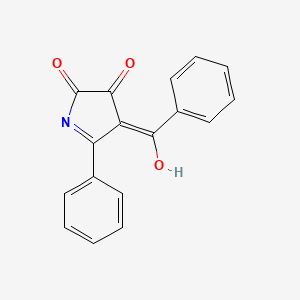


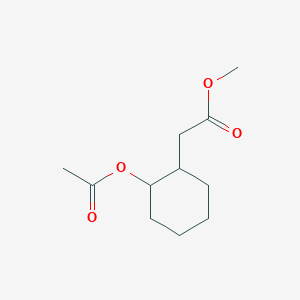

![Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane](/img/structure/B14589127.png)
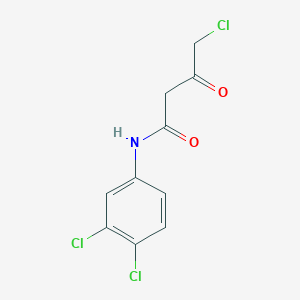
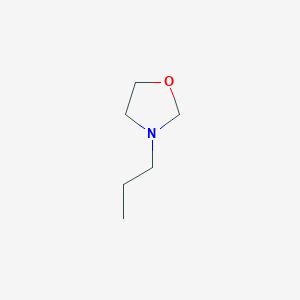
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)

![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)
